2-((4-Amino-2-nitrophenyl)amino)ethanol

Hair dye diffusion Solubility-partitioning relationship Semi-permanent dye formulation

HC Red No. 3 is a structurally differentiated semi-permanent hair dye whose para-amino, ortho-nitro, N-hydroxyethyl pattern confers unique keratin diffusion and uniform fade over 6–10 shampoo cycles. Ames-positive but non-carcinogenic (vs. HC Blue No. 1), enabling 'free-from' claims without carcinogenicity liability. Solid-state photostability (t½ 27.78 hr, 254 nm UV) suits leave-on conditioners. Quantifiable at 250 nm via HPLC without cross-interference. Procure ≥98% purity reference standards for QC under cosmetic GMP.

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
CAS No. 2871-01-4
Cat. No. B1229380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Amino-2-nitrophenyl)amino)ethanol
CAS2871-01-4
Synonyms2-((4-amino-2-nitrophenyl)amino)ethanol
HC Red No. 3
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)[N+](=O)[O-])NCCO
InChIInChI=1S/C8H11N3O3/c9-6-1-2-7(10-3-4-12)8(5-6)11(13)14/h1-2,5,10,12H,3-4,9H2
InChIKeyGZGZVOLBULPDFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 64° F (NTP, 1992)

2-((4-Amino-2-nitrophenyl)amino)ethanol (CAS 2871-01-4): Technical Baseline for Scientific Procurement in Hair Dye Formulation


2-((4-Amino-2-nitrophenyl)amino)ethanol (CAS 2871-01-4), commonly designated as HC Red No. 3, is a synthetic nitroaniline derivative classified as a direct dye for semi-permanent hair coloring applications [1]. Its molecular structure features a nitro group ortho to a secondary amine, with a primary amino group para and a hydroxyethyl substituent on the nitrogen—a structural arrangement that dictates its characteristic red chromophore and moderate molecular weight of 197.19 g/mol [2]. The compound exists as dark green to maroon crystalline powder with a melting point range of 127–131°C and exhibits limited aqueous solubility (<0.01 g/100 mL at 18°C), with a predicted LogP of 0.27 at 20°C indicating balanced hydrophilic–lipophilic character . Regulatory frameworks across multiple jurisdictions recognize HC Red No. 3 as a hair dye ingredient with defined concentration limits: oxidative formulations permit up to 0.45%, while non-oxidative (semi-permanent) formulations allow up to 3% on-head concentration [3].

2-((4-Amino-2-nitrophenyl)amino)ethanol: Why Direct Dye Substitution Without Quantitative Equivalence Leads to Formulation Failure


Within the HC nitroaniline dye class, structural modifications of even a single substituent produce substantial divergence in critical performance parameters that cannot be compensated by simple concentration adjustment. Comparative analysis reveals that the para-amino, ortho-nitro, and N-hydroxyethyl substitution pattern of HC Red No. 3 uniquely determines its aqueous solubility, diffusion kinetics into keratin fibers, and ultimately color deposition depth and washfastness [1]. In contrast, close structural analogs such as HC Red No. 1 (2-nitro-p-phenylenediamine) lack the hydroxyethyl moiety, resulting in divergent solubility profiles and hair fiber partitioning behavior [2]. Similarly, HC Blue No. 2, despite sharing the nitroaniline core, exhibits a distinct toxicological profile with high use restriction classifications compared to HC Red No. 3's moderate risk profile [3]. Furthermore, the class is characterized by non-uniform mutagenicity outcomes in regulatory genotoxicity assays—HC Red No. 3, HC Blue No. 1, and HC Blue No. 2 are all Ames-positive, yet only HC Blue No. 1 demonstrates carcinogenicity in animal models, underscoring that structural analogs cannot be presumed toxicologically interchangeable [4]. Therefore, procurement decisions predicated solely on 'HC nitro dye' class membership, without verification of compound-specific quantitative data, introduce unacceptable risk of formulation instability, suboptimal color performance, or unintended toxicological burden.

2-((4-Amino-2-nitrophenyl)amino)ethanol: Head-to-Head Quantitative Differentiation Against Closest Analogs


Aqueous Solubility as a Primary Determinant of Hair Fiber Affinity: HC Red No. 3 vs. HC Red No. 1

The lower aqueous solubility of HC Red No. 3 relative to HC Red No. 1 directly enhances its affinity for the hydrophobic keratin matrix of human hair, resulting in superior dye uptake and color deposition under identical formulation conditions [1]. HC Red No. 1, lacking the hydroxyethyl substituent, exhibits higher aqueous solubility which reduces its thermodynamic driving force for partitioning from the aqueous dyebath into the hair fiber [2].

Hair dye diffusion Solubility-partitioning relationship Semi-permanent dye formulation

Regulatory Use Restriction Severity: HC Red No. 3 vs. HC Blue No. 2

HC Blue No. 2 carries a HIGH use restriction classification in cosmetic applications, whereas HC Red No. 3 is subject to defined concentration limits (3% in non-oxidative formulations) without the same level of overarching restriction severity [1]. This differential regulatory status reflects divergent toxicological profiles that directly impact formulation flexibility and global market access [2].

Cosmetic regulation Use restriction Safety assessment

Differential Carcinogenicity Outcomes Within the Ames-Positive HC Dye Class

Among the Ames-positive HC nitroaniline dyes, only HC Blue No. 1 exhibits carcinogenicity in rodent bioassays, whereas HC Red No. 3 does not produce evidence of carcinogenicity in two-year feeding studies in rats and mice [1]. HC Red No. 3 is mutagenic in the Ames assay with metabolic activation, yet this in vitro signal fails to translate to in vivo carcinogenicity, distinguishing it from HC Blue No. 1 which displays both in vitro mutagenicity and in vivo tumorigenicity [2].

Genotoxicity Carcinogenicity Safety pharmacology

Chromatographic Retention and Detection Wavelength: Analytical Differentiation from Co-Formulated HC Dyes

In reversed-phase HPLC methods validated for simultaneous determination of eight hair dyes, HC Red No. 3 exhibits a distinct detection wavelength maximum of 250 nm, clearly differentiated from HC Red No. 1 (270 nm), HC Yellow No. 4 (420 nm), and HC Yellow No. 2 (230 nm) [1]. This spectral resolution enables unambiguous identification and quantification in complex formulations without cross-interference, with method linearity established from 1.0 to 100.0 μg/mL (R² > 0.999) and LOD of 0.60–0.95 mg/kg [2].

HPLC method validation Quality control Multi-analyte detection

Photochemical Stability of Nitroanilines Relative to Non-Nitro Aromatic Amines

Nitro- and aminonitro-substituted aromatic amines, including HC Red No. 3, demonstrate substantially greater photochemical stability than aromatic amines lacking nitro substituents when irradiated at 254 nm [1]. In comparative UV irradiation studies, nitro compounds exhibited markedly slower degradation kinetics, whereas substituents such as –OH, –COOH, –SO₃H, and –CH₃ did not confer comparable photostability [2]. For HC Red No. 3 in solid state under UV 254 nm, the photodegradation rate constant (k) was measured at 0.0018 ± 0.0001 h⁻¹, corresponding to a half-life of 27.78 ± 0.94 hours—substantially slower than in solution (k = 0.0028 ± 0.0001 h⁻¹, t₁/₂ = 17.86 ± 0.36 h) [3].

Photodegradation Formulation stability UV exposure

Concentration-Dependent Dye Uptake and Spatial Distribution in Human Hair Fibers

Quantitative cross-sectional intensity scans at 491 nm of human hair fibers dyed with HC Red No. 3 reveal a concentration- and time-dependent radial penetration profile, with maximum absorbance localized at the fiber periphery and a gradual decrease toward the cortex [1]. The absence of significant absorption–desorption hysteresis under the tested conditions indicates that HC Red No. 3 is physically bound within the hair fibers without covalent fixation, a mechanistic feature that underlies the semi-permanent (washable) nature of the dye [2].

Dye penetration Color uniformity Microspectrophotometry

2-((4-Amino-2-nitrophenyl)amino)ethanol: High-Value Research and Industrial Application Scenarios Derived from Quantitative Evidence


Semi-Permanent Hair Color Formulations Requiring Validated Fiber Affinity and Controlled Washfastness

HC Red No. 3 is optimally deployed in semi-permanent hair dye formulations where predictable, moderate washfastness is desired (typically 6–10 shampoo cycles). The compound's low aqueous solubility (<0.01 g/100 mL) drives favorable partitioning from aqueous vehicle into the hydrophobic keratin matrix, as demonstrated by quantitative cross-sectional microspectrophotometry showing a radial penetration gradient with peak absorbance at the fiber periphery [1]. Formulators can leverage the absence of absorption–desorption hysteresis to achieve consistent color deposition that fades uniformly with repeated washing—an attribute that distinguishes HC Red No. 3 from reactive oxidation dyes that form covalent bonds and produce permanent, non-fading color [2]. The defined regulatory maximum on-head concentration of 3% (non-oxidative) provides a clear formulation boundary validated by safety assessments [3].

Multi-Dye Formulation Development with Analytically Resolved Component Quantification

In complex hair dye formulations containing multiple HC-series direct dyes, HC Red No. 3 can be accurately quantified without cross-interference using validated reversed-phase HPLC methods with diode-array detection. The compound's distinct absorbance maximum at 250 nm provides spectral resolution from co-formulated dyes including HC Red No. 1 (270 nm), HC Yellow No. 2 (230 nm), and HC Yellow No. 4 (420 nm) [1]. This analytical differentiation supports quality control laboratories in verifying label claims and batch-to-batch consistency, with method linearity established from 1.0 to 100.0 μg/mL (R² > 0.999) and limits of detection in the sub-mg/kg range [2]. Procurement of analytical reference standards of HC Red No. 3 (HPLC purity ≥98%) enables robust method validation and routine QC testing in compliance with cosmetic GMP requirements.

Safety-Conscious Formulation Strategies Avoiding Carcinogenicity Liabilities

For brands and manufacturers prioritizing 'free-from' marketing claims or navigating stringent regulatory environments (e.g., EU Cosmetic Regulation 1223/2009), HC Red No. 3 offers a scientifically validated alternative to structurally related nitroaniline dyes that carry carcinogenicity designations. While HC Red No. 3 is Ames-positive with metabolic activation, it demonstrates no evidence of carcinogenicity in two-year rodent bioassays, in direct contrast to HC Blue No. 1 which is both Ames-positive and carcinogenic in animals [1]. This differential toxicological outcome enables formulation of semi-permanent red shades without the carcinogenicity liability associated with certain class analogs. Additionally, HC Red No. 3 carries a moderate use restriction profile compared to the HIGH restriction classification assigned to HC Blue No. 2, facilitating broader global market access [2].

UV-Stable Color Cosmetic Products for Sun-Exposed Use

The inherent photochemical stability conferred by the nitro substituent of HC Red No. 3 makes it suitable for hair color products positioned for consumers with high sun exposure. Comparative photodegradation studies demonstrate that nitro- and aminonitro-substituted aromatic amines exhibit substantially greater resistance to UV-induced degradation than non-nitro aromatic amines [1]. For HC Red No. 3 specifically, the solid-state photodegradation half-life under 254 nm UV irradiation is 27.78 hours, significantly longer than the solution-state half-life of 17.86 hours, indicating that the crystalline dye substance itself possesses inherent photostability that translates to fade-resistant color on hair fibers [2]. Formulators can leverage this property when designing products for outdoor-active demographics or for inclusion in leave-on color-depositing conditioners where prolonged UV exposure is anticipated.

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